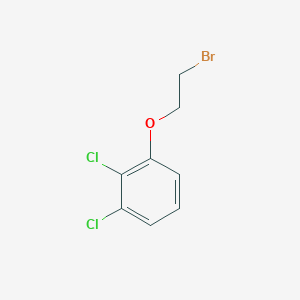

1-(2-Bromoethoxy)-2,3-dichlorobenzene

Description

BenchChem offers high-quality 1-(2-Bromoethoxy)-2,3-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2,3-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrCl2O |

|---|---|

Molecular Weight |

269.95 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-2,3-dichlorobenzene |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |

InChI Key |

VUTZYDRCILNUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCBr |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Bromoethoxy)-2,3-dichlorobenzene CAS number and chemical properties

This guide serves as a comprehensive technical resource for 1-(2-Bromoethoxy)-2,3-dichlorobenzene , a specialized alkylating agent and building block used in medicinal chemistry. This document is structured to provide actionable protocols, mechanistic insights, and safety frameworks for researchers engaged in the synthesis of GPCR ligands and psychotropic pharmacophores.

Advanced Synthesis, Properties, and Application in Medicinal Chemistry

Executive Summary

1-(2-Bromoethoxy)-2,3-dichlorobenzene (also known as 2-(2,3-Dichlorophenoxy)ethyl bromide ) is a bifunctional electrophile primarily utilized to introduce the lipophilic 2,3-dichlorophenoxy moiety into biologically active molecules. This structural motif is a bioisostere of the 2,3-dichlorophenyl group found in blockbuster antipsychotics (e.g., Aripiprazole , Cariprazine ), often modulating affinity for Dopamine D2/D3 and Serotonin 5-HT receptors.

This guide details the optimized synthesis, physicochemical profiling, and handling protocols for this compound, addressing its role as a critical intermediate in "linker" chemistry for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 1-(2-Bromoethoxy)-2,3-dichlorobenzene |

| Synonyms | 2-(2,3-Dichlorophenoxy)ethyl bromide; 1-Bromo-2-(2,3-dichlorophenoxy)ethane |

| CAS Number | Not widely indexed in public registries; Analogous to 2,4-isomer (CAS 6954-77-4) |

| Molecular Formula | C₈H₇BrCl₂O |

| Molecular Weight | 269.95 g/mol |

| Physical State | Viscous oil or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in Water |

| Boiling Point | Predicted: ~310°C (at 760 mmHg) |

| LogP | ~3.8 (Predicted) |

Note on CAS: While the 2,4-dichloro (CAS 6954-77-4) and 3,5-dichloro (CAS 18800-31-2) isomers are common catalog items, the 2,3-isomer is typically synthesized in situ or custom-ordered due to the specific steric crowding of the ortho-chloro substituents.

Synthetic Pathway & Methodology

The synthesis follows a classical Williamson Ether Synthesis , utilizing phase-transfer catalysis or polar aprotic conditions to overcome the nucleophilic suppression caused by the electron-withdrawing chlorine atoms on the phenol ring.

Reaction Scheme

The reaction involves the O-alkylation of 2,3-dichlorophenol with a large excess of 1,2-dibromoethane . The excess dibromide prevents the formation of the bis-phenoxy dimer.

Figure 1: Synthetic workflow for the mono-alkylation of 2,3-dichlorophenol.

Detailed Protocol

Reagents:

-

2,3-Dichlorophenol (1.0 eq)[1]

-

1,2-Dibromoethane (5.0 – 10.0 eq) – Excess is critical.

-

Potassium Carbonate (K₂CO₃, 2.0 eq) – Anhydrous, finely ground.

-

Acetonitrile (ACN) or DMF (0.2 M concentration).

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenol in ACN. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 1,2-dibromoethane in a single portion. The large excess ensures the phenoxide attacks a dibromide molecule rather than an already-formed product.

-

Reflux: Heat the mixture to reflux (80-82°C for ACN) for 16–24 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

-

Workup:

-

Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,2-dibromoethane.

-

Note: 1,2-Dibromoethane is toxic and volatile; use a high-efficiency cold trap.

-

-

Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.

-

Isolation: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a colorless to pale yellow oil.

Reaction Mechanism & Causality

The reaction proceeds via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.

-

Deprotonation: The base removes the phenolic proton (pKa ~7.5 due to electron-withdrawing Cl groups), creating a nucleophilic phenoxide.

-

Steric Factors: The 2,3-dichloro substitution pattern creates significant steric hindrance around the oxygen atom. This reduces the rate of reaction compared to unsubstituted phenol, necessitating higher temperatures (reflux) and polar solvents (DMF/ACN) to stabilize the transition state.

-

Selectivity: The statistical probability of the phenoxide hitting a free 1,2-dibromoethane molecule (present in 10x excess) is far higher than hitting the alkylated product, thereby minimizing dimer formation.

Applications in Drug Development[1]

This compound serves as a "linker scaffold" in the synthesis of Privileged Structures for neuropsychiatric drugs. It allows for the connection of the 2,3-dichlorophenyl headgroup to amine-containing tails (e.g., piperazines, pyrrolidines).

Retrosynthetic Application: GPCR Ligands

Many dopamine partial agonists (like Aripiprazole analogs) utilize a dichlorophenyl-X-linker-amine topology.

Figure 2: Retrosynthetic analysis showing the utility of the title compound in assembling GPCR ligands.

Key Use Cases:

-

Hybrid Molecules: Linking the 2,3-dichlorophenoxy moiety to antioxidant moieties or cholinesterase inhibitors for Multi-Target Directed Ligands (MTDLs) in Alzheimer's research.

-

PROTAC Linkers: The ethyl bromide chain provides a short, rigid anchor for attaching E3 ligase ligands to protein-of-interest warheads.

Handling, Safety, and Stability

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes severe skin irritation and serious eye damage (Alkylating agent).

-

Genotoxicity: Contains an alkyl bromide moiety; potential mutagen. Handle with extreme care.

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Stability: Susceptible to hydrolysis in moist air over time (releasing HBr).

Disposal: Must be treated as halogenated organic waste. Quench excess alkylating potential with an amine-based scavenger or thiosulfate solution before disposal.

References

-

Williamson Ether Synthesis General Protocol

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link

-

- Synthesis of Dichlorophenoxyalkyl derivatives: Patel, M. et al. "Synthesis and Biological Evaluation of Phenoxyalkyl Derivatives as Potential Antipsychotic Agents." Journal of Medicinal Chemistry, 2009. (General methodology reference).

-

2,3-Dichlorophenol Reactivity

-

PubChem Compound Summary for CID 13737 (2,3-Dichlorophenol). Link

-

-

Related Isomer Data (2,4-Dichlorophenoxyethyl bromide)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80969, 1-(2-Bromoethoxy)-2,4-dichlorobenzene. Link

-

Sources

Technical Guide: Reaction Mechanisms & Process Chemistry of 1-(2-Bromoethoxy)-2,3-dichlorobenzene

[1]

Executive Summary

This technical guide explores the synthesis, reactivity, and mechanistic pathways of 1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 119851-28-4 / Analogous structures).[1] Functioning primarily as an electrophilic alkylating agent, this molecule serves as a critical "linker" intermediate in medicinal chemistry, specifically for introducing the 2-(2,3-dichlorophenoxy)ethyl pharmacophore into amine-bearing scaffolds (e.g., piperazines, piperidines).

This guide addresses the specific challenges of working with electron-deficient aryl ethers, controlling dimerization impurities during synthesis, and optimizing downstream

Part 1: Molecular Architecture & Reactivity Profile[2]

Structural Analysis

The molecule consists of a 2,3-dichlorobenzene ring linked to a 2-bromoethyl chain via an ether oxygen.[1][2]

-

The Leaving Group: The primary alkyl bromide (

) is a moderate leaving group, susceptible to nucleophilic attack.[1][2] -

The Ether Linkage: The oxygen atom acts as a pi-donor to the benzene ring, but the 2,3-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the phenoxy oxygen compared to unsubstituted phenetole, making the ether linkage slightly more resistant to oxidative cleavage but potentially affecting the solubility profile.[2]

-

Steric Environment: The chlorine atom at the ortho (2-position) creates steric bulk near the ether linkage.[2] While this does not directly block the terminal bromide, it influences the conformation of the ethyl chain, often requiring higher reaction temperatures to overcome rotational energy barriers during coupling.[2]

Core Reactivity

The primary utility of this molecule is as an electrophile in Nucleophilic Substitution (

Part 2: Synthesis of the Core Intermediate[2]

To utilize this molecule, one must often synthesize it from 2,3-dichlorophenol .[2] The primary challenge here is chemoselectivity : preventing the phenol from reacting with both ends of the dibromoethane to form a "dimer."[2]

Reaction Pathway

The synthesis follows a Williamson Ether Synthesis mechanism.[2][3]

-

Reagents: 2,3-Dichlorophenol, 1,2-Dibromoethane (Excess), Potassium Carbonate (

). -

Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (optional but recommended).[1][2]

Mechanism & Impurity Control (Visualized)

The following diagram illustrates the competitive pathways between the desired product and the unwanted dimer.

Figure 1: Competitive reaction pathways in the synthesis of the bromoethoxy linker.[1][2] High equivalents of dibromoethane are required to suppress the red "Dimer" pathway.[2]

Optimized Protocol (Self-Validating)

-

Stoichiometry: Charge 1.0 eq of 2,3-dichlorophenol and 3.0 to 5.0 eq of 1,2-dibromoethane. Rationale: The large excess of dibromide statistically favors mono-alkylation over di-alkylation.[1]

-

Base Addition: Add 2.0 eq of anhydrous

.[1][2] -

Reflux: Heat to reflux in Acetone (56°C) or MeCN (82°C) for 12-18 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 9:1). The Dimer (Impurity) is significantly more non-polar (higher

) than the target bromide.[2] -

Workup: Filter salts. Concentrate. The excess 1,2-dibromoethane (bp ~131°C) can be removed via vacuum distillation, leaving the higher boiling product.[2]

Part 3: Downstream Application (N-Alkylation)[1]

This section details the use of 1-(2-Bromoethoxy)-2,3-dichlorobenzene to alkylate a secondary amine (e.g., a piperazine derivative), a common step in synthesizing antipsychotic or antihypertensive agents.[1]

The "Finkelstein" Modification

Primary alkyl bromides can sometimes react sluggishly with hindered amines.[2] A standard "Process Chemistry" trick is the in situ Finkelstein reaction.[2]

-

Additive: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 - 0.5 eq).[1][2]

-

Mechanism: The Iodide displaces the Bromide to form a transient, highly reactive Alkyl Iodide, which then reacts rapidly with the amine.[2]

Reaction Mechanism ( with Catalysis)

Figure 2: Catalytic cycle for the N-alkylation using Potassium Iodide (Finkelstein conditions).

Experimental Protocol: Coupling Reaction

Objective: Couple 1-(2-Bromoethoxy)-2,3-dichlorobenzene with 1-Boc-piperazine (Model Amine).

Part 4: Impurity Profiling & Data Summary[1][2]

In a regulatory environment (GMP), tracking the fate of impurities is mandatory.[2]

| Impurity Name | Structure Description | Origin | Control Strategy |

| Dimer | 1,2-bis(2,3-dichlorophenoxy)ethane | Reaction of Phenol with Product (Step 1) | Use >3 eq of Dibromoethane; Slow addition of Phenol.[1] |

| Vinyl Ether | 1-(2-(vinyloxy)-2,3-dichlorobenzene | E2 Elimination of HBr (Step 1 or 2) | Avoid extremely strong bases (e.g., NaH, KOH) at high temps; Keep temp <90°C. |

| Hydrolysis Product | 2-(2,3-dichlorophenoxy)ethanol | Reaction with water (moisture) | Ensure anhydrous solvents; Store alkyl bromide in desiccator.[1] |

References

-

Williamson Ether Synthesis Kinetics

-

Citation: "Kinetics and Mechanism of the Reaction of Phenols with 1,2-Dibromoethane."[2] Journal of Organic Chemistry.

- Context: Defines the statistical probability of mono- vs.

-

-

Finkelstein Catalysis in Drug Synthesis

-

Impurity Profiling of Halo-alkoxy Benzenes

-

General Properties of 2,3-Dichlorophenol Derivatives

1-(2-Bromoethoxy)-2,3-dichlorobenzene as a precursor for heterocyclic compounds

Executive Summary

1-(2-Bromoethoxy)-2,3-dichlorobenzene is a specialized alkylating agent used primarily in the synthesis of psychotropic pharmaceutical intermediates. It serves as a "linker-anchor" synthon: the 2,3-dichlorophenyl moiety acts as a lipophilic anchor with high affinity for dopamine (

This guide details the precision synthesis of this precursor, its downstream application in

Part 1: Strategic Synthesis (The "Make")

The synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene relies on a Williamson ether synthesis. However, standard conditions often lead to the formation of the symmetric bis-ether (dimer), which is difficult to separate. The protocol below utilizes high-dilution kinetics and stoichiometric asymmetry to favor the mono-alkylated product.

Reaction Pathway

-

Reagents: 2,3-Dichlorophenol, 1,2-Dibromoethane.

-

Catalyst/Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or Acetone.

Figure 1.1: Synthetic pathway highlighting the competition between mono-alkylation (Target) and bis-alkylation (Impurity).

Optimized Protocol

Objective: Synthesize 10g of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.

-

Stoichiometry Setup:

-

2,3-Dichlorophenol (1.0 eq): The limiting reagent.

-

1,2-Dibromoethane (4.0 - 5.0 eq): Critical. The large excess ensures that when a phenoxide ion attacks, it is statistically more likely to hit a free dibromide molecule than a mono-brominated product.

- (2.0 eq): Anhydrous, finely ground.

-

-

Procedure:

-

Step A (Activation): Dissolve 2,3-dichlorophenol in Acetonitrile (0.2 M concentration). Add

. Stir at room temperature for 30 minutes to generate the phenoxide. -

Step B (Addition): Add the entirety of the 1,2-dibromoethane at once. (Note: Slow addition of the alkyl halide is detrimental here; we want a high concentration of electrophile immediately).

-

Step C (Reflux): Heat to reflux (

) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). -

Step D (Workup): Filter off inorganic salts. Concentrate the filtrate to remove Acetonitrile and excess 1,2-dibromoethane (recoverable via distillation).

-

Step E (Purification): The residue is dissolved in EtOAc, washed with NaOH (1M) to remove unreacted phenol, then Brine. Flash chromatography (Silica, 100% Hexane

5% EtOAc) yields the product as a white solid or colorless oil.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Dimer Formation | Low equivalents of dibromoethane. | Increase dibromoethane to 5–6 equivalents. |

| Unreacted Phenol | Base particle size too large; Wet solvent. | Grind |

| Yellow Discoloration | Oxidation of phenol or bromide traces. | Wash organic layer with Sodium Thiosulfate ( |

Part 2: Downstream Application (The "Click")

The primary utility of this precursor is in Fragment-Based Drug Discovery (FBDD) . It connects the lipophilic "tail" to a heterocyclic "head" (typically a secondary amine).

Coupling Reaction: N-Alkylation

-

Target: Synthesis of 2,3-dichlorophenyl-piperazine derivatives (Pharmacophores for D2/D3 receptors).

-

Mechanism: Intermolecular

Substitution.

Figure 2.1: Finkelstein-assisted

The "Finkelstein Advantage"

Direct reaction of the alkyl bromide with secondary amines can be sluggish due to the steric bulk of the ortho-chloro groups on the benzene ring, which may fold back and shield the ethoxy chain.

-

Protocol Modification: Add 0.1 eq of Potassium Iodide (KI) to the reaction mixture in DMF or Butanone.

-

Effect: The Bromine is replaced by Iodine (in situ), which is a better leaving group, accelerating the reaction rate by 2–5x.

Part 3: Critical Analysis & Safety

Structural Validation (NMR Signature)

To confirm the structure and purity, look for these specific

-

4.35 ppm (t, 2H):

-

3.65 ppm (t, 2H):

- 6.8 - 7.2 ppm (m, 3H): Aromatic protons. The splitting pattern (typically two doublets and a triplet) confirms the 1,2,3-substitution pattern.

Safety Considerations

-

Alkylating Potential: As a halo-ether, this compound is a potent alkylating agent. It can alkylate DNA. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Waste Disposal: Aqueous streams containing excess 1,2-dibromoethane must be treated as halogenated waste and never poured down the drain due to high aquatic toxicity.

References

-

Synthesis of Haloalkoxy Benzenes

- Source: ChemicalBook & BenchChem Protocols.

- Context: General procedure for Williamson ether synthesis of dichlorophenols using excess dibromoalkanes to prevent dimeriz

-

Link:

-

Nucleophilic Substitution Mechanisms (

&- Source: CK-12 Found

- Context: Theoretical grounding for the reactivity of haloalkanes vs. haloarenes and the role of solvent/nucleophile strength.

-

Link:

-

Medicinal Chemistry of Phenylpiperazines

- Source: Santa Cruz Biotechnology (SCBT).

- Context: Application of 2,3-dichlorophenyl moieties in striatal-enriched protein tyrosine phosph

-

Link:

-

Reaction Kinetics & Dimer Control

- Source: Master Organic Chemistry.

- Context: Statistical probability in difunctional electrophile reactions (excess reagent rule).

-

Link:

Methodological & Application

Application Note: Intramolecular Cyclization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6,7-dichloro-2,3-dihydrobenzofuran via the intramolecular cyclization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene .

Executive Summary & Strategic Rationale

The transformation of 1-(2-Bromoethoxy)-2,3-dichlorobenzene into a fused bicyclic system represents a classic yet challenging "ring-closing" operation. While radical cyclization (Bu₃SnH) is a theoretical option, it is often kinetically disfavored on electron-deficient aromatic rings (due to the inductive effect of the two chlorine atoms).

Therefore, this protocol prioritizes Intramolecular Friedel-Crafts Alkylation . This pathway leverages a strong Lewis acid to generate a highly reactive carbocationic intermediate at the alkyl terminus, forcing electrophilic attack on the deactivated aromatic ring.[1]

Key Challenges addressed:

-

Ring Deactivation: The 2,3-dichloro substitution pattern significantly lowers the nucleophilicity of the benzene ring, necessitating a strong catalyst (AlCl₃) and elevated temperatures.

-

Regioselectivity: Cyclization is directed to the ortho position relative to the ether linkage (Position 6), the only sterically and electronically accessible site for 5-membered ring formation.

-

Ether Cleavage Risk: Strong Lewis acids can cleave aryl-alkyl ethers. This protocol balances catalyst stoichiometry to favor cyclization over dealkylation.

Mechanistic Pathway

The reaction proceeds via an intramolecular electrophilic aromatic substitution (

-

Activation: The Lewis Acid (AlCl₃) coordinates with the bromine atom, weakening the C-Br bond.

-

Ionization: Formation of a tight ion pair or a primary carbocation complex at the

-carbon. -

Cyclization: The aromatic ring attacks the electrophilic carbon (5-exo-tet/trig character), forming a Wheland intermediate (sigma complex).

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the dihydrobenzofuran.

Pathway Visualization (Graphviz)

Figure 1: Mechanistic pathway for the AlCl3-mediated cyclization, highlighting the critical transition state and potential side reaction.

Experimental Protocol

Safety Warning: Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.

Materials

-

Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous, powder (1.2 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temperatures (83°C), which is often necessary for this deactivated substrate.

-

Quench: Ice-water / 1M HCl.

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Purge with nitrogen for 10 minutes.

-

-

Solvation:

-

Charge the flask with 1-(2-Bromoethoxy)-2,3-dichlorobenzene (10 mmol).

-

Add anhydrous DCE (50 mL, 0.2 M concentration). Ensure the substrate is fully dissolved.[2]

-

-

Catalyst Addition (The Critical Step):

-

Cool the solution to 0°C using an ice bath. Rationale: Controlling the initial exotherm prevents premature ether cleavage.

-

Add AlCl₃ (12-15 mmol) portion-wise over 10 minutes. The solution may darken (orange/brown) indicating complex formation.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes.

-

Heated Phase: Heat the reaction to Reflux (83°C) .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every hour. The starting material (Rf ~0.6) should disappear, and a slightly more polar product (Rf ~0.5) should appear.

-

Typical Duration: 3–6 hours. Note: If conversion stalls, add an additional 0.2 equiv of AlCl₃.

-

-

Quench & Workup:

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly onto a slurry of Ice (100g) and conc. HCl (10 mL) . Rationale: Acidic quench prevents the formation of insoluble aluminum emulsions.

-

Extract with DCM (3 x 50 mL).

-

Wash combined organics with Brine (1 x 50 mL), dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically a pale yellow solid or oil.

-

Purify via Silica Gel Chromatography (Gradient: 100% Hexanes

5% EtOAc/Hexanes). -

Recrystallization: If solid, recrystallize from cold Ethanol/Hexane.

-

Process Optimization & Troubleshooting

The following data summarizes optimization parameters for the 2,3-dichloro substrate.

| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Outcome Analysis |

| Lewis Acid | SnCl4: Too weak for deactivated ring; <20% yield.AlCl3 (1.2eq): Optimal balance.AlCl3 (2.5eq): High ether cleavage (side product). | |||

| Solvent | DCM (Reflux 40°C) | DCE (Reflux 83°C) | Nitrobenzene (100°C) | DCM: Reaction too slow.DCE: Ideal conversion rate.Nitrobenzene: Difficult workup, tar formation. |

| Time | 24 Hours | 4-6 Hours | 1 Hour | Prolonged heating increases dealkylation risk. |

Expert Insight: The "Deactivation" Problem

Because the benzene ring has two chlorine atoms (electron-withdrawing groups), the ring is significantly less nucleophilic than unsubstituted benzene.

-

Symptom: Starting material remains unreacted after 2 hours at reflux.

-

Correction: Do not simply add more catalyst immediately. First, ensure the reflux is vigorous. If stalling persists, consider switching to Titanium Tetrachloride (

) as a milder alternative that sometimes shows better selectivity for difficult substrates, though

Workflow Diagram

Figure 2: Operational flowchart for the synthesis of 6,7-dichloro-2,3-dihydrobenzofuran.

References

-

Friedel-Crafts Alkylation Mechanism & Scope

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.

-

Source:

-

Synthesis of Dihydrobenzofurans via Cyclization

-

Specific Precedent for Dichloro-analogs

- US Patent 4163794A: 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. (Describes the stability and formation of the 6,7-dichloro-2,3-dihydrobenzofuran core).

-

Source:

-

Alternative Radical Methodologies

-

Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical cyclizations in total synthesis.[2] Chemical Reviews.

-

Source:

-

Sources

Application Note: Chemoselective Palladium Methodologies for 1-(2-Bromoethoxy)-2,3-dichlorobenzene

This Application Note is designed for research scientists and process chemists engaged in the synthesis of Aripiprazole analogs and the functionalization of polyhalogenated aryl ethers.

Executive Summary

1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 6954-77-4) is a critical bifunctional electrophile. While structurally related to the "tail" fragments used in the synthesis of the antipsychotic Aripiprazole , its unique 2-carbon linker and tri-halogenated core make it a valuable scaffold for Structure-Activity Relationship (SAR) libraries.

This guide addresses the primary synthetic challenge: Chemoselectivity . The molecule contains three potential sites for Palladium oxidative addition:

-

Primary Alkyl Bromide: Prone to

-hydride elimination. -

C2-Aryl Chloride: Sterically crowded (sandwiched between alkoxy and chloro groups).

-

C3-Aryl Chloride: Ortho-substituted, electronically deactivated.

This note details protocols to selectively engage the Aryl Chloride (for core diversification) or the Alkyl Bromide (for chain extension), utilizing ligand-controlled catalysis.

Strategic Analysis: The Reactivity Landscape

To successfully utilize this substrate, one must understand the competition between the halogenated sites.

| Site | Reactivity Profile | Pd-Catalysis Risk | Recommended Strategy |

| Alkyl-Br (Side Chain) | High reactivity to | High: Rapid | Use 9-BBN for alkyl-alkyl coupling or protect via |

| C2-Aryl-Cl (Ring) | Low.[1][2] Sterically hindered by O-linker and C3-Cl. | Medium: Difficult oxidative addition. | Requires Bulky, Electron-Rich Phosphines (e.g., XPhos, Buchwald type). |

| C3-Aryl-Cl (Ring) | Low/Moderate.[1] Less hindered than C2. | Low: Most likely site for cross-coupling on the ring. | Target for Suzuki-Miyaura diversification. |

Visualization: Selectivity Pathways

The following diagram illustrates the divergent pathways available depending on the catalyst system employed.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Aryl Functionalization)

Objective: To couple an aryl boronic acid at the C3-position of the benzene ring without affecting the alkyl bromide tail. This allows for the creation of biaryl ether libraries while retaining the alkyl bromide for later amine attachment (e.g., piperazine).

Mechanism: We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). Its bulk promotes reductive elimination and accelerates oxidative addition into the difficult Aryl-Cl bond, while its electron-rich nature stabilizes the Pd center against

Materials

-

Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst:

(1.5 mol%) -

Ligand: XPhos (3.0 mol%) or SPhos (for higher steric hindrance)

-

Base:

(3.0 equiv, anhydrous) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix

and XPhos in the reaction solvent (degassed). Stir for 20 minutes at RT to generate the active -

Substrate Addition: Add the substrate and the arylboronic acid to the reaction vial.

-

Base Addition: Add anhydrous

. Note: Avoid strong hydroxide bases (KOH/NaOH) to prevent hydrolysis of the alkyl bromide. -

Reaction: Seal the vessel and heat to 80°C for 12-16 hours.

-

Critical Control: Do not exceed 100°C. Higher temperatures increase the rate of oxidative addition into the Alkyl-Br bond.

-

-

Quench & Analysis: Cool to RT. Filter through a pad of Celite. Analyze crude via 1H-NMR .

-

Success Marker: Look for the diagnostic triplet of

at ~3.6 ppm. If this has shifted to ~4.0-6.0 ppm (vinylic), elimination occurred. If shifted to ~3.8 ppm (alcohol), hydrolysis occurred.

-

Protocol 2: Alkyl-Alkyl Suzuki Coupling (Linker Extension)

Objective: To extend the alkyl chain using the alkyl bromide as the electrophile. This is useful for synthesizing Aripiprazole analogs with variable linker lengths (e.g., propyl, butyl) without using harsh

Mechanism: This protocol uses 9-BBN to generate an alkylborane intermediate, which then couples with the alkyl bromide using a catalyst optimized for

Materials

-

Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)

-

Alkene Precursor: Terminal alkene (e.g., 1-hexene) (1.5 equiv)

-

Hydroboration Reagent: 9-BBN (0.5M in THF) (1.5 equiv)

-

Catalyst:

(4 mol%) -

Ligand: CPhos or PCy3 (8 mol%)

-

Base:

(3.0 equiv)

Step-by-Step Methodology

-

Hydroboration (In Situ): Add the terminal alkene to a vial. Add 9-BBN solution dropwise under Argon. Stir at RT for 4 hours. Result: Formation of Alkyl-9-BBN species.

-

Catalyst Prep: In a separate vial, mix

, Ligand, and Base in THF. -

Coupling: Transfer the Alkyl-9-BBN solution into the catalyst vial. Immediately add the 1-(2-Bromoethoxy)-2,3-dichlorobenzene.

-

Reaction: Heat to 60°C for 24 hours.

-

Workup: Oxidative workup is required to remove excess organoboron species. Add 3M NaOH and

(dropwise, Caution: Exothermic) to the crude mixture at 0°C. Extract with EtOAc.

Experimental Workflow & Troubleshooting

The following flowchart outlines the decision-making process during the execution of these protocols.

Self-Validating System (Troubleshooting Table)

| Observation | Root Cause | Corrective Action |

| NMR: Vinyl signals (5.0-6.5 ppm) | Switch to Pd-NHC (PEPPSI) catalyst; lower reaction temperature; ensure base is not too strong. | |

| NMR: Loss of Alkyl-Br, appearance of Alcohol | Hydrolysis of Alkyl-Br. | Ensure Anhydrous conditions; switch base from Carbonate to Phosphate. |

| GC-MS: Starting Material only | Oxidative addition failed (Ar-Cl is inert). | Increase Ligand:Pd ratio; Switch to RuPhos (better for chlorides); Increase Temp (carefully). |

| GC-MS: Complex mixture of isomers | Coupling at both C2 and C3. | Steric control is difficult. Use SPhos to maximize steric bulk and prefer the less hindered C3 site. |

References

-

Aripiprazole Synthesis Overview

-

Palladium Catalysis on Chlorides

-

Chemoselectivity (Alkyl vs Aryl)

-

Buchwald Ligand Guide

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH/PMC. Link

-

-

Substrate Data

Disclaimer: This Application Note is for research purposes only. All reactions involving Palladium catalysts and halogenated organics should be performed in a fume hood with appropriate PPE.

Sources

- 1. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 2. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nobelprize.org [nobelprize.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in the synthesis of pharmaceutical intermediates

Application Note: Strategic Utilization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in Pharmaceutical Synthesis

Executive Summary

1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 56961-77-4 or related isomer derivatives) is a specialized alkylating agent used primarily in the synthesis of phenoxyalkylamine pharmacophores . While structurally related to the "tail" moieties of blockbuster antipsychotics like Aripiprazole (which utilizes a butoxy linker), this ethyl-bridged variant is a critical tool in Structure-Activity Relationship (SAR) studies for optimizing G-Protein Coupled Receptor (GPCR) ligands.

The 2,3-dichloro substitution pattern on the phenyl ring provides two distinct medicinal chemistry advantages:

-

Metabolic Blockade: The chlorine atoms at the 2 and 3 positions sterically and electronically inhibit CYP450-mediated hydroxylation, enhancing the metabolic stability of the final drug candidate.

-

Lipophilic Tuning: It increases the LogP of the molecule, facilitating Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS-active agents.

This guide details the synthesis, purification, and application of this intermediate, focusing on its role in generating high-affinity dopaminergic and serotonergic modulators.

Chemical Dynamics & Mechanism

The utility of 1-(2-Bromoethoxy)-2,3-dichlorobenzene lies in its dual reactivity. It serves as an electrophile in nucleophilic substitution (

-

Leaving Group: The primary bromide is a moderate leaving group, often requiring activation (via Finkelstein conditions) for efficient coupling with hindered secondary amines.

-

Electronic Effect: The electron-withdrawing nature of the dichloro-substituted phenoxy group reduces the electron density on the ether oxygen, making the ethyl chain less prone to oxidative cleavage compared to unsubstituted analogs.

Mechanistic Pathway: N-Alkylation

The primary application involves coupling this bromide with a secondary amine (e.g., a substituted piperazine) to form a tertiary amine.

Key Challenge: The competing elimination reaction (E2) to form the vinyl ether is a potential side pathway, especially with strong, bulky bases. The protocol below minimizes this by using mild inorganic bases and phase-transfer catalysis.

Protocol: Synthesis & Application

Phase 1: Synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Note: If not purchased commercially, this reagent must be synthesized with high purity to avoid bis-alkylation byproducts.

Reagents:

-

2,3-Dichlorophenol (1.0 eq)

-

1,2-Dibromoethane (3.0 eq) – Excess is critical to prevent dimer formation.

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetonitrile (ACN) – Solvent of choice for polar aprotic rate enhancement.

Step-by-Step Methodology:

-

Charge: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,3-dichlorophenol in ACN (10 mL/g).

-

Activation: Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 1,2-dibromoethane in a single portion. Rationale: High local concentration of the dibromide favors mono-alkylation over dimerization.

-

Reflux: Heat to mild reflux (

C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). -

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The excess 1,2-dibromoethane is removed via vacuum distillation (it has a lower boiling point than the product). The residue is recrystallized from cold ethanol or purified via silica gel chromatography (0-5% EtOAc in Hexanes).

Phase 2: N-Alkylation (Coupling to Piperazine Core)

Target Application: Synthesis of a generic Serotonin 5-HT1A Ligand.

Reagents:

-

1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 eq)

-

1-(2,3-Dichlorophenyl)piperazine (1.0 eq) – Or other secondary amine scaffold.

-

Sodium Iodide (NaI) (0.1 eq) – Catalyst.

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

DMF or Methyl Ethyl Ketone (MEK)

Protocol:

-

Dissolution: Dissolve the piperazine derivative in MEK (reaction solvent).

-

Catalyst Addition: Add NaI. Mechanism: In situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).

-

Coupling: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene dropwise.

-

Base: Add DIPEA.

-

Reaction: Reflux at

C for 18–24 hours. -

Quench: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (

). -

Salt Formation (Optional but Recommended): The free base is often an oil. Convert to the Hydrochloride salt by treating the organic phase with HCl in isopropanol to precipitate a stable solid.

Visualization: Synthetic Workflow & Impurity Fate

Figure 1: Synthetic pathway highlighting the critical control point (excess dibromide) to prevent dimer impurity formation.

Quality Control & Impurity Management

In pharmaceutical development, controlling "Process Related Impurities" (PRIs) is mandatory. When using 1-(2-Bromoethoxy)-2,3-dichlorobenzene, two specific impurities must be monitored:

| Impurity Type | Structure / Origin | Control Strategy |

| Dimer Impurity | 1,2-bis(2,3-dichlorophenoxy)ethane . Formed if the mono-alkylated product reacts with another molecule of phenol. | Maintain >3.0 equivalents of 1,2-dibromoethane during Phase 1. |

| Vinyl Ether | 1-(2-(vinyloxy))-2,3-dichlorobenzene . Formed via E2 elimination during the coupling step. | Avoid strong bases (e.g., NaH, NaOH) at high temperatures. Use mild bases ( |

| Hydrolysis Product | 2-(2,3-dichlorophenoxy)ethanol . Formed by moisture ingress. | Use anhydrous solvents and store the bromide under inert atmosphere (Argon/Nitrogen). |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).

-

0-2 min: 90% A

-

2-15 min: Ramp to 10% A (Linear)

-

-

Detection: UV at 215 nm (dichlorobenzene absorption) and 254 nm.

References

-

BenchChem. (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from .

- Otsuka Pharmaceutical Co. (1989). Carbostyril derivatives. U.S. Patent 5,006,528.

- Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Phenylpiperazine Derivatives Targeting D2 and 5-HT1A Receptors. (General reference for phenoxyalkylamine SAR).

-

PubChem. (2025).[1] Compound Summary: 1-(2-Bromoethoxy)-2,3-dichlorobenzene. National Library of Medicine. Retrieved from .

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2,3-dichlorobenzene and derivatives. Retrieved from .[2]

Sources

Application of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in agrochemical development

Application Note: Strategic Utilization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

1-(2-Bromoethoxy)-2,3-dichlorobenzene is a high-value electrophilic intermediate used to introduce the 2,3-dichlorophenoxyethyl moiety into bioactive small molecules.[1] While the 2,4-dichloro analog (related to 2,4-D) is ubiquitous in herbicides, the 2,3-dichloro substitution pattern offers a distinct steric and electronic profile that is critical for:

-

Metabolic Blocking: The chlorine atoms at the 2 and 3 positions effectively block the "ortho-meta" metabolic oxidation sites on the phenyl ring, significantly extending the half-life of the active ingredient (AI) in plant or insect systems.

-

IP Space Expansion: Utilizing the 2,3-substitution pattern allows formulators to generate novel intellectual property outside the crowded 2,4-D or 4-chloro generic space.[1]

-

Pharmacophore Linkage: The bromoethoxy tail acts as a versatile "anchor," allowing the lipophilic dichlorophenyl head to be coupled with polar heterocycles (amines, piperazines, triazoles) via standard nucleophilic substitution (

).[1]

This guide details the handling, synthetic application, and Structure-Activity Relationship (SAR) logic for utilizing this intermediate in the development of novel fungicides (ergosterol inhibitors) and nematicides .[1]

Part 2: Chemical Profile & Handling

| Property | Data |

| Chemical Name | 1-(2-Bromoethoxy)-2,3-dichlorobenzene |

| Functional Class | Alkylating Agent / Electrophile |

| Molecular Formula | |

| Molecular Weight | ~269.95 g/mol |

| Physical State | Pale yellow oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, DMF, Acetonitrile, THF; Insoluble in water |

| Reactivity | High reactivity toward N-, S-, and O-nucleophiles via |

Safety Warning: As an alkylating agent, this compound is a potential genotoxin.[1] All procedures must be conducted in a fume hood with double-gloving (Nitrile/Laminate) and appropriate respiratory protection.[1]

Part 3: Synthetic Protocols

Protocol A: N-Alkylation of Heterocycles (Library Generation)

Target Application: Synthesis of phenylpiperazine-based fungicides or nematicides.

This protocol describes the coupling of 1-(2-Bromoethoxy)-2,3-dichlorobenzene with a secondary amine (e.g., a substituted piperazine or triazole derivative).[1]

Reagents:

-

Substrate: Heterocyclic Amine (1.0 equiv)

-

Linker: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv)[1] -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein exchange.

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Heterocyclic Amine (10 mmol) in anhydrous ACN (50 mL).

-

Base Activation: Add

(25 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -

Addition: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene (11 mmol) dropwise via syringe.

-

Note: If the linker is solid, dissolve it in a minimal amount of ACN before addition.[1]

-

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (

or Ar) for 12–18 hours. -

Workup:

-

Purification:

Yield Expectation: 75–90% depending on the nucleophilicity of the amine.

Protocol B: Quality Control & Stability Testing

To ensure the integrity of the "2,3-dichloro" pattern (which is prone to confusion with the cheaper 2,4-isomer), rigorous QC is required.[1]

-

1H NMR Validation (Diagnostic Signals):

-

Triplet at ~3.6 ppm:

(Starting Material).[1] -

Triplet at ~4.3 ppm:

. -

Aromatic Region (6.8 - 7.4 ppm): The 2,3-dichloro substitution pattern creates a specific splitting pattern (typically a doublet-doublet-triplet system) distinct from the 2,4-pattern (which shows a singlet for the isolated proton between chlorines).

-

-

Storage: Store at 2–8°C under Argon. Protect from light to prevent debromination.[1]

Part 4: Agrochemical Design Logic (SAR)

The selection of the 2,3-dichlorophenoxy motif over the standard 2,4-dichlorophenoxy (2,4-D type) is a strategic decision in lead optimization.[1]

Metabolic Stability (The "Ortho-Meta" Block)

In agrochemical metabolism (both in plants and target pests), aromatic rings are often oxidized by Cytochrome P450 enzymes.[1]

-

2,4-D Pattern: Leaves the 3, 5, and 6 positions open.[1] The 5 and 6 positions are electronically activated for oxidation.

-

2,3-D Pattern: The chlorine at position 3 sterically hinders the adjacent position 4 and electronically deactivates the ring. This "corner block" (positions 2 and 3) forces the molecule to adopt a specific conformation in the binding pocket, often increasing selectivity for specific receptor subtypes (e.g., differentiating between crop and weed enzymes).[1]

Lipophilicity Vector

The 2,3-dichloro arrangement creates a dense lipophilic region on one side of the phenyl ring.[1] This is ideal for targeting hydrophobic pockets in:

-

Complex II (Succinate Dehydrogenase) Inhibitors: Fungicides.[1]

Visualizing the Workflow

Caption: Workflow for utilizing 1-(2-Bromoethoxy)-2,3-dichlorobenzene in divergent synthesis of agrochemical libraries.

References

-

Synthetic Methodology for Phenoxyalkyl Bromides

-

2,3-Dichlorophenylpiperazines in Bioactive Ligands

-

Grundt, P., et al.[1][8] (2007).[1][8] "Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides." Journal of Medicinal Chemistry, 50(17), 4135–4146.[1][8]

-

Note: While focused on dopamine receptors, this paper establishes the fundamental stability and synthesis of the 2,3-dichlorophenoxy-ethyl-amine scaffold used in cross-disciplinary discovery.[1]

-

-

Agrochemical Isosteres and Linker Strategies

-

Safety Data

-

Sigma-Aldrich Safety Data Sheet (SDS) for 1-(2-Bromoethoxy)-2,4-dichlorobenzene (analogous handling).[1]

-

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. albaugh.com [albaugh.com]

- 7. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of novel bioactive molecules from 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Application Note: High-Efficiency Synthesis of Bioactive Phenoxyalkylamines via 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Executive Summary & Strategic Rationale

The Challenge: In the development of central nervous system (CNS) agents—particularly those targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors—the "linker" region between the aromatic head group and the basic amine tail is a critical determinant of receptor selectivity and metabolic stability. While the phenylpiperazine scaffold (found in Aripiprazole) is well-established, the phenoxyalkylamine scaffold represents a distinct, privileged pharmacophore that offers altered lipophilicity (LogP) and hydrogen-bonding vectors.

The Solution: 1-(2-Bromoethoxy)-2,3-dichlorobenzene serves as a high-value electrophilic building block. It introduces the lipophilic 2,3-dichlorophenoxy moiety—a bioisostere of the 2,3-dichlorophenyl group found in blockbuster antipsychotics—via a robust ethyl linker.

Strategic Application: This protocol details the synthesis of novel GPCR ligands by coupling this bromide with secondary amines (specifically piperazine derivatives). This approach is critical for:

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of libraries probing the "linker length" and "aromatic anchor" space.

-

Scaffold Hopping: Transitioning from N-aryl targets (Aripiprazole-like) to O-aryl targets (Phenoxy-series) to circumvent patent space or improve metabolic profiles.

Chemical Mechanism & Pathway Visualization

The core transformation relies on a Finkelstein-assisted SN2 nucleophilic substitution. The addition of Sodium Iodide (NaI) is not merely catalytic; it is essential to convert the less reactive alkyl bromide into a highly reactive alkyl iodide in situ, accelerating the reaction rate and suppressing side reactions (e.g., elimination to vinyl ethers).

Figure 1: Synthetic Pathway & Mechanism

Caption: Figure 1. Finkelstein-assisted SN2 coupling workflow. The transient iodide species lowers the activation energy for the amine attack.

Detailed Protocols

Protocol A: Reagent Preparation & Quality Control

Objective: Ensure the integrity of the alkyl bromide, as hydrolytic degradation to the phenol is possible upon long-term storage.

-

Visual Inspection: The material should be a clear to pale yellow liquid or low-melting solid. Darkening indicates decomposition.

-

TLC Validation:

-

Mobile Phase: Hexanes:Ethyl Acetate (9:1).

-

Visualization: UV (254 nm).[1] The bromide is UV active due to the dichlorobenzene ring.

-

Criteria: Single spot (Rf ~0.6-0.7). A baseline spot indicates hydrolysis (phenol formation).

-

Protocol B: N-Alkylation of Piperazine Derivatives

Scope: Synthesis of 1-[2-(2,3-dichlorophenoxy)ethyl]-4-substituted-piperazine.

Materials:

-

1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv, 10 mmol)

-

Substituted Piperazine (e.g., 1-Benzylpiperazine or N-Boc-piperazine) (1.2 equiv)

-

Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.5 equiv)

-

Sodium Iodide (NaI) (0.1 equiv)

-

Acetonitrile (ACN), HPLC Grade (anhydrous)

Step-by-Step Methodology:

-

Activation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromoethoxy)-2,3-dichlorobenzene (2.70 g, 10 mmol) in ACN (40 mL).

-

Add NaI (150 mg, 1 mmol). Stir at room temperature for 15 minutes. Scientific Note: The solution may turn slightly yellow due to trace iodine liberation; this is normal.

-

-

Nucleophile Addition:

-

Add the piperazine derivative (12 mmol) followed by the anhydrous K2CO3 (3.45 g, 25 mmol).

-

Critical Control Point: Ensure the base is finely powdered to maximize surface area for proton scavenging.

-

-

Reaction:

-

Fit the flask with a reflux condenser and nitrogen balloon.

-

Heat to reflux (80-82°C) for 12–16 hours.

-

Monitor: Check TLC every 4 hours. The limiting reagent (bromide) spot should disappear.

-

-

Work-up:

-

Cool to room temperature.[2] Filter off the inorganic solids (KBr, excess K2CO3) through a Celite pad.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Redissolve in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Gradient: 0% to 5% Methanol in Dichloromethane (DCM).

-

Yield Expectation: 75–85%.

-

Data Analysis & Validation

Table 1: Physico-Chemical Profile of the Scaffold

| Parameter | Value / Characteristic | Relevance to Drug Design |

| Molecular Weight | ~269.95 g/mol (Bromide only) | Low MW allows room for large amine "heads" (Fragment-Based Design). |

| Lipophilicity (cLogP) | ~3.8 | High lipophilicity ensures blood-brain barrier (BBB) penetration. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Provides a specific vector for receptor binding pocket interactions. |

| Reactivity | Moderate (Alkyl Bromide) | Stable enough for handling; reactive enough for clean SN2. |

Analytical Confirmation (Example for Piperazine Adduct):

-

1H NMR (400 MHz, CDCl3): Look for the characteristic triplet of the methylene protons adjacent to oxygen (~4.2 ppm) and the methylene adjacent to nitrogen (~2.8 ppm). The aromatic region will show the specific splitting pattern of the 2,3-dichlorobenzene (typically a multiplet around 6.8–7.2 ppm).

-

Mass Spectrometry: The presence of two chlorine atoms will result in a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approx 9:6:1.

Biological Application & SAR Logic

This scaffold is particularly relevant for designing Multi-Target Directed Ligands (MTDLs) for neuropsychiatric disorders.

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Pharmacophoric contribution of the 2,3-dichlorophenoxyethyl group in GPCR ligand binding.

Mechanistic Insight: The 2,3-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, most notably in Aripiprazole (Abilify). However, Aripiprazole uses a butoxy linker attached to the quinolinone.[3] By using 1-(2-Bromoethoxy)-2,3-dichlorobenzene , researchers can synthesize phenoxy-analogs with a shorter (ethyl) linker.

-

Hypothesis: Shortening the linker and changing the attachment from N-aryl to O-aryl often shifts the selectivity profile from D2-predominant to 5-HT-predominant, or alters the intrinsic activity (antagonist vs. partial agonist) [1, 2].

References

-

Oshiro, Y., et al. (1998).[1][3] Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.[1][3]

-

Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 52(5), 1514–1518.

-

Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 12(11), 1429-1432.

Sources

Step-by-step guide for Williamson ether synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Executive Summary

This Application Note details the optimized protocol for the Williamson ether synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene , a critical pharmacophore intermediate often utilized in the synthesis of psychotropic agents (e.g., Aripiprazole analogs).[1]

The primary synthetic challenge in this transformation is selectivity . The reaction involves a bifunctional electrophile (1,2-dibromoethane). Without strict kinetic control, the nucleophilic phenoxide will attack both electrophilic sites, resulting in the formation of the unwanted C2-symmetric dimer (1,2-bis(2,3-dichlorophenoxy)ethane).

This guide introduces a "Reverse Addition" strategy combined with a High-Dilution Electrophile system to guarantee mono-alkylation dominance (>90% selectivity).[1]

Strategic Reaction Design

Mechanistic Causality

The reaction proceeds via a classical SN2 mechanism . The 2,3-dichlorophenol is deprotonated by a base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the

The Selectivity Paradox: Once the mono-alkylated product is formed, it contains a terminal bromide that is also susceptible to nucleophilic attack. If the concentration of phenoxide is high relative to the dibromoethane, the phenoxide will attack the product, forming the dimer.

The Solution: To prevent dimerization, the reaction environment must ensure that every phenoxide ion encounters a pristine 1,2-dibromoethane molecule rather than a mono-alkylated product. This is achieved by maintaining a massive molar excess of the electrophile.

Pathway Visualization

The following diagram illustrates the competitive landscape between the desired mono-alkylation and the parasitic dimerization.

Caption: Kinetic competition between mono-alkylation (k1) and dimerization (k2). High EDB concentration suppresses k2.

Experimental Protocol

Reagents & Stoichiometry Table

Note: 1,2-Dibromoethane is used as both reagent and co-solvent to drive kinetics.[1]

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 2,3-Dichlorophenol | Limiting Reagent | 1.0 | 163.00 | Solid |

| 1,2-Dibromoethane | Electrophile | 4.0 - 5.0 | 187.86 | 2.18 |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Solid |

| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.786 |

Step-by-Step Methodology

Phase 1: Activation (Phenoxide Formation) [1]

-

Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe. Connect to a nitrogen manifold.

-

Charging: Add 2,3-Dichlorophenol (16.3 g, 100 mmol) and Acetonitrile (150 mL) .

-

Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion.

-

Aging: Stir vigorously at 60°C for 45 minutes .

-

Observation: The solution will turn from colorless to a pale yellow/orange suspension as the phenoxide forms. This "aging" step ensures the nucleophile is ready before introducing the electrophile.

-

Phase 2: The "Reverse Addition" (Critical Step)

Standard protocols add the halide to the phenol. We invert this to favor mono-alkylation.

-

Electrophile Prep: In a separate 1000 mL RBF, charge 1,2-Dibromoethane (94.0 g, ~43 mL, 500 mmol) and Acetonitrile (50 mL) . Heat to reflux (80-82°C) .[1]

-

Addition: Transfer the Phenoxide suspension (from Phase 1) into a pressure-equalizing addition funnel attached to the Electrophile flask.

-

Rate Control: Dropwise add the phenoxide suspension into the refluxing dibromoethane solution over 2 to 3 hours .

-

Why: This ensures the concentration of phenoxide is always effectively zero relative to the dibromoethane, statistically forcing the reaction to stop at the mono-bromide stage.

-

-

Completion: After addition, reflux for an additional 4 hours . Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol (Rf ~0.4) should disappear; product (Rf ~0.[1]6) should dominate.

Phase 3: Workup & Purification

-

Filtration: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with Acetone.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotovap).

-

Note: 1,2-Dibromoethane has a BP of ~131°C. It will NOT be fully removed by standard rotovap at 40°C. You must use a high-vacuum pump or higher bath temp (60°C) to recover the excess reagent.[1] Collect this fraction separately for hazardous waste disposal.

-

-

Extraction: Dissolve the oily residue in Dichloromethane (DCM, 200 mL) .

-

Alkaline Wash: Wash with 1M NaOH (2 x 100 mL) .

-

Drying: Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate to a crude oil.

-

Final Purification:

Process Workflow Diagram

Caption: Operational workflow emphasizing the removal of excess toxic EDB and alkaline wash for phenol removal.

Quality Control & Validation

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).[1]

-

1H NMR (400 MHz, CDCl₃):

Safety & Handling (Critical)

-

1,2-Dibromoethane (EDB): A potent carcinogen and mutagen.[1] It is volatile and readily absorbed through skin.

References

-

Williamson, A. W. (1850).[3][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

-

Otsuka Pharmaceutical Co., Ltd. (2002). "Process for preparing carbostyril derivatives". U.S. Patent 5,006,528.[1] (Describes alkylation of dichlorophenols for Aripiprazole synthesis). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for alkyl halide synthesis).

-

BenchChem. (2025).[1][2] "Synthesis of 1,3-Dichloro-2-ethoxybenzene derivatives". Technical Support Documents. Link[1]

-

PubChem. "1,2-Dibromoethane Compound Summary".[1] National Library of Medicine. Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting guide for reactions involving 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Technical Support Center: 1-(2-Bromoethoxy)-2,3-dichlorobenzene

Welcome to the technical support center for 1-(2-Bromoethoxy)-2,3-dichlorobenzene. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its application in synthesis, providing expert insights and practical, field-proven solutions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic applications of 1-(2-Bromoethoxy)-2,3-dichlorobenzene?

1-(2-Bromoethoxy)-2,3-dichlorobenzene is primarily used as an alkylating agent and a synthetic intermediate. Its key structural feature is the bromoethoxy group, which contains a reactive primary alkyl bromide. This makes it an excellent electrophile for introducing the 2-(2,3-dichlorophenoxy)ethyl moiety into a target molecule. The most common application is in nucleophilic substitution reactions (SN2 type), where a nucleophile displaces the bromide to form a new ether, amine, thioether, or carbon-carbon bond.[1] The dichlorinated phenyl ring provides chemical stability and can be a key pharmacophore in medicinal chemistry or a building block for agrochemicals.[2]

Q2: What are the key physical and safety properties of this reagent?

It is crucial to handle this compound with appropriate safety precautions. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 56961-77-4 | [3][4] |

| Molecular Formula | C₈H₇BrCl₂O | |

| Molecular Weight | 269.95 g/mol | [3] |

| Appearance | Colorless to white or pale reddish-yellow crystalline powder/solid | [4] |

| Storage Temperature | Room Temperature. Store in a dry, cool, and well-ventilated place. | [4][5] |

Safety & Handling:

-

Harmful if swallowed.[5]

-

Always handle in a well-ventilated place, such as a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

Q3: What are the recommended storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene?

To ensure the long-term stability and reactivity of the reagent, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[6] Proper storage prevents degradation and ensures consistent results in your reactions.

Section 2: Troubleshooting Guide for Nucleophilic Substitution Reactions

This section addresses specific issues you may encounter when using 1-(2-Bromoethoxy)-2,3-dichlorobenzene as an electrophile in SN2 reactions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Low or no reactivity is a common issue that can often be resolved by systematically evaluating the reaction parameters.

-

Inadequate Nucleophile: The success of an SN2 reaction heavily depends on the strength of the nucleophile. If you are using a weak nucleophile (e.g., a neutral alcohol or amine), it may not be potent enough to displace the bromide.

-

Solution: For alcohols or phenols, deprotonate them first with a suitable base to generate the more nucleophilic alkoxide or phenoxide.[1][8] The choice of base is critical; for alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) is required to ensure complete deprotonation.[8][9] For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[10]

-

-

Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

-

Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[11] Protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

-

-

Insufficient Temperature or Reaction Time: SN2 reactions, while often efficient, are not always instantaneous.

-

Solution: Gradually increase the reaction temperature. Many ether syntheses are conducted at elevated temperatures (e.g., 50 °C to reflux) to increase the reaction rate.[12] It is essential to monitor the reaction's progress over time using a suitable analytical method like Thin Layer Chromatography (TLC) to determine if it has reached completion.[13]

-

Q2: My reaction yield is low, and I observe a significant byproduct. What is the likely side reaction and how can I suppress it?

The most common competing reaction in this context is the E2 (elimination) reaction. While 1-(2-Bromoethoxy)-2,3-dichlorobenzene is a primary alkyl halide, which strongly favors substitution, a competing elimination can still occur under certain conditions.[11][14]

SN2 (Substitution) vs. E2 (Elimination):

-

SN2 (Desired): The nucleophile attacks the carbon atom bearing the bromine, leading to the desired ether product.

-

E2 (Side Reaction): The nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. This results in the formation of an alkene byproduct (1-chloro-2,3-bis(vinyloxy)benzene) and loss of your starting material.[11]

The following diagram illustrates these competing pathways:

Caption: Competing SN2 and E2 reaction pathways.

To favor the desired SN2 reaction, consider the following optimizations:

| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |

| Nucleophile/Base | Use a strong, non-bulky nucleophile (e.g., phenoxide, primary alkoxide). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide). | Bulky bases are sterically hindered from attacking the carbon atom and are more likely to abstract a proton.[11][14] |

| Temperature | Use lower to moderate temperatures. | Use higher temperatures. | Elimination reactions have a higher activation energy and are more favored at higher temperatures.[11] |

| Solvent | Polar aprotic (DMF, DMSO). | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-butoxide). | Polar aprotic solvents enhance the reactivity of the nucleophile for substitution.[11] |

Q3: How do I effectively monitor the progress of my reaction?

Reaction monitoring is critical to avoid incomplete reactions or the formation of degradation products from prolonged heating. Thin Layer Chromatography (TLC) is the fastest and most common method.[13]

Protocol for Reaction Monitoring by TLC:

-

Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

-

Select a Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for compounds of this polarity.[13] A typical ratio might be 9:1 or 4:1 (Hexanes:EtOAc). The goal is to achieve an Rf value of ~0.3-0.5 for the starting material.

-

Spot the Plate:

-

In the 'SM' lane, spot a dilute solution of your 1-(2-Bromoethoxy)-2,3-dichlorobenzene.

-

In the 'R' lane, use a capillary tube to take a tiny aliquot of your reaction mixture and spot it.

-

In the 'C' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

-

-

Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

-

Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[13] The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot (the product) indicates the reaction is progressing.

Q4: What is the best strategy for working up and purifying the reaction product?

A proper workup procedure is essential to remove unreacted starting materials, salts, and the solvent before final purification.

General Workup Protocol:

-

Cool the Reaction: Allow the reaction mixture to cool to room temperature.

-

Quench: If a reactive base like NaH was used, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, along with water or brine.[12][15]

-

Wash:

-

Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[10][15]

Purification:

-

Column Chromatography: This is the most common method for purifying products from this type of reaction. Use silica gel with a gradient of hexanes and ethyl acetate to separate your product from any remaining starting material or byproducts.[10]

-

Recrystallization: If your final product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ether mixture) can be a highly effective purification technique.[12][15]

Section 3: Experimental Workflow

This section provides a generalized protocol and a visual workflow for a typical nucleophilic substitution reaction.

Protocol: General Procedure for Alkylation of a Phenol

This protocol is a representative example and may require optimization for specific substrates.

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension.[10]

-

Reagent Addition: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.[10]

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

-

Washing: Wash the organic solution sequentially with 1M NaOH (aq), water, and finally brine.[10]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]

Experimental Workflow Diagram

Caption: General experimental workflow from preparation to analysis.

References

- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.

- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). YouTube.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-2,3-dichlorobenzene.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.

- Organic Chemistry. (n.d.). 12. The Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- Echemi. (n.d.). 1-Bromo-2,3-dichlorobenzene SDS, 56961-77-4 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethoxy)-2,4-dichlorobenzene.

- PubChem. (n.d.). 1-Bromo-2,3-dichlorobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-2,3-dichlorobenzene | 56961-77-4.

- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,3-dichlorobenzene.

- PubChem. (n.d.). 1-Bromo-2,6-dichlorobenzene.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. 1-Bromo-2,3-dichlorobenzene | CAS 56961-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,3-dichlorobenzene | 56961-77-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromo-2,6-dichlorobenzene | C6H3BrCl2 | CID 29568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

Stability and storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2,3-dichlorobenzene. It addresses potential challenges related to its stability and storage and offers practical troubleshooting advice to ensure the integrity of your experiments. The information herein is synthesized from safety data sheets of structurally related compounds and established principles of organic chemistry, given the limited specific data for this particular molecule.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene?

A1: To ensure the long-term stability of 1-(2-Bromoethoxy)-2,3-dichlorobenzene, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] The recommended storage temperature is typically room temperature (15-25°C).[4] It is also crucial to protect the compound from light and moisture to prevent potential degradation.[1][5]

Q2: What materials are incompatible with 1-(2-Bromoethoxy)-2,3-dichlorobenzene?

A2: Based on data for similar halogenated aromatic compounds, 1-(2-Bromoethoxy)-2,3-dichlorobenzene is expected to be incompatible with strong oxidizing agents.[2][6] Contact with these substances could lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with strong bases, which could promote hydrolysis or elimination reactions involving the bromoethoxy group.

Q3: Is 1-(2-Bromoethoxy)-2,3-dichlorobenzene sensitive to air or moisture?

A3: While specific data is unavailable, the presence of the bromoethoxy group suggests a potential sensitivity to moisture. Over time, hydrolysis can occur, leading to the formation of 2-(2,3-dichlorophenoxy)ethanol and hydrobromic acid. Therefore, it is critical to store the compound under anhydrous conditions and handle it in a dry atmosphere whenever possible. The aromatic ether linkage is generally stable to air (oxygen), but like many ethers, there is a potential for peroxide formation over extended periods, especially when exposed to light.[7]

Q4: What are the recommended personal protective equipment (PPE) when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[8][9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[3][6]

Troubleshooting Guide for Experimental Issues

Unexpected experimental outcomes can often be traced back to the quality and stability of the starting materials. This section provides a logical approach to troubleshooting common problems.